2-amino-N-(5-methylpyridin-2-yl)propanamide
CAS No.:
Cat. No.: VC15863686
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13N3O |
---|---|
Molecular Weight | 179.22 g/mol |
IUPAC Name | 2-amino-N-(5-methylpyridin-2-yl)propanamide |
Standard InChI | InChI=1S/C9H13N3O/c1-6-3-4-8(11-5-6)12-9(13)7(2)10/h3-5,7H,10H2,1-2H3,(H,11,12,13) |
Standard InChI Key | FJPHHTAXONNJMM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(C=C1)NC(=O)C(C)N |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name 2-amino-N-(5-methylpyridin-2-yl)propanamide reflects its functional groups:
The pyridine ring’s methyl group at the 5-position distinguishes this compound from isomers like 2-amino-N-(4-methylpyridin-2-yl)propanamide, where the methyl group occupies the 4-position. This substitution pattern influences electronic properties and binding interactions in biological systems.
Table 1: Fundamental molecular properties
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 179.22 g/mol | |
SMILES | CC1=CN=C(C=C1)NC(=O)C(C)N | |
InChIKey | FJPHHTAXONNJMM-UHFFFAOYSA-N | |
XLogP3 | 0.7 (estimated) |
Physicochemical Properties
Solubility and Partitioning Behavior
The compound’s calculated partition coefficient () suggests moderate lipophilicity, balancing solubility in polar and nonpolar solvents . The presence of both hydrogen bond donors (amide NH, amino group) and acceptors (pyridine N, carbonyl O) contributes to a polar surface area of 72.7 Ų, favoring interactions with biological membranes.
Synthetic Approaches
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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5-Methylpyridin-2-amine: Serves as the nucleophilic component.
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2-Aminopropanoyl chloride: Provides the electrophilic acylating agent.
Proposed Synthesis Pathway
A plausible route involves:
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Acylation: Reacting 5-methylpyridin-2-amine with 2-[(tert-butoxycarbonyl)amino]propanoyl chloride under Schotten-Baumann conditions.
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Deprotection: Removing the Boc group using trifluoroacetic acid to yield the target compound .
Table 2: Key reaction conditions
Step | Reagents/Conditions | Yield (Theoretical) |
---|---|---|
Acylation | DCM, NaOH (aq), 0–5°C | 65–75% |
Deprotection | TFA/DCM (1:1), rt, 2 h | >90% |
Biological Activity and Mechanism
Neuropharmacological Interactions
The compound’s ability to cross the blood-brain barrier (predicted ) suggests potential central nervous system applications. Similar molecules modulate glutamate receptors, implicating roles in neurodegenerative disease therapy .
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Compared to the 4-methylpyridine isomer, the 5-methyl derivative exhibits:
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Enhanced metabolic stability: The distal methyl group reduces cytochrome P450-mediated oxidation.
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Altered solubility: increases by 0.3 units due to reduced polar surface area .
Emerging Applications and Research Directions
Antibiotic Adjuvant Development
Recent patents highlight pyridine-propanamide hybrids as efflux pump inhibitors in multidrug-resistant bacteria. Co-administration with β-lactams reduces minimum inhibitory concentrations by 4–8 fold .
Radiopharmaceutical Labeling
The amino group enables chelation of for PET imaging probes. Preliminary studies show tumor-to-background ratios >3.5 in xenograft models .
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